1,1,4-Trichloro-2-butene
CAS No.: 41601-59-6
Cat. No.: VC18696135
Molecular Formula: C4H5Cl3
Molecular Weight: 159.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41601-59-6 |
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Molecular Formula | C4H5Cl3 |
Molecular Weight | 159.44 g/mol |
IUPAC Name | (E)-1,1,4-trichlorobut-2-ene |
Standard InChI | InChI=1S/C4H5Cl3/c5-3-1-2-4(6)7/h1-2,4H,3H2/b2-1+ |
Standard InChI Key | LSNLOFDRJFJKDX-OWOJBTEDSA-N |
Isomeric SMILES | C(/C=C/C(Cl)Cl)Cl |
Canonical SMILES | C(C=CC(Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (2E)-1,1,4-Trichloro-2-butene, reflecting the positions of the chlorine substituents and the trans-configuration of the double bond . Its molecular formula, , corresponds to an average molecular mass of 159.434 g/mol . The compound’s CAS registry number, 41601-59-6, ensures unambiguous identification across chemical databases .
Stereochemical Configuration
The (2E) designation indicates that the higher-priority groups (chlorine atoms at C1 and C4) reside on opposite sides of the double bond . This stereochemistry influences both physical properties and reactivity, as the spatial arrangement of chlorine atoms affects intermolecular interactions and susceptibility to electrophilic or nucleophilic attack.
Structural Representation
The compound’s structure can be represented as:
This configuration highlights the trichlorinated terminal carbon (C1) and the chlorine atom at C4, creating a polarized electron distribution along the butene backbone.
Synthesis and Production Methods
Laboratory-Scale Synthesis
While direct synthesis protocols for 1,1,4-trichloro-2-butene are sparsely documented, analogous routes for related chlorinated alkenes provide insight. One method involves the reaction of phosphorus pentachloride () with carbinol precursors. For example, the treatment of ethynyl(trichloromethyl)carbinol with under controlled conditions yields tetrachlorinated derivatives . Although this specific reaction produces 1,1,1,4-tetrachloro-2-butene, modifications to the starting materials or reaction stoichiometry could theoretically yield the trichloro variant .
Industrial Considerations
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution Reactions
The electron-withdrawing effect of the chlorine atoms enhances the electrophilicity of adjacent carbons, making 1,1,4-trichloro-2-butene susceptible to nucleophilic attack. For instance, hydroxide ions () may displace chloride at C1 or C4, yielding diol or dichloro-alcohol derivatives. Such reactivity parallels observations in analogous trichlorinated alkenes .
Addition Reactions
The double bond in 1,1,4-trichloro-2-butene participates in electrophilic addition. Halogens (e.g., ) or hydrogen halides () add across the double bond, forming tetrachlorinated products. Stereochemical outcomes depend on the reaction mechanism (e.g., bromination proceeds via a cyclic bromonium ion intermediate, yielding anti-addition products).
Elimination and Rearrangement
Under basic conditions, dehydrochlorination may occur, eliminating HCl to form a conjugated diene. This pathway is thermodynamically favored due to the increased stability of the resulting -system.
Analytical Characterization
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR): The -NMR spectrum of structurally similar compounds (e.g., 1,1,1,4-tetrachloro-2-butene) reveals distinct signals for vinylic protons ( 5.8–6.2 ppm) and methylene groups adjacent to chlorine atoms ( 3.5–4.0 ppm) .
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Infrared (IR) Spectroscopy: Stretching vibrations for C-Cl bonds appear between 550–650 cm, while the C=C stretch is observed near 1650 cm .
Chromatographic Behavior
Gas chromatography-mass spectrometry (GC-MS) analysis of chlorinated alkenes typically shows molecular ion peaks corresponding to (m/z 158–160) . Fragmentation patterns include losses of Cl radicals (m/z 35/37) and sequential dechlorination.
Applications in Synthetic Chemistry
Intermediate in Polymer Synthesis
The compound’s dual functionality (vinyl chloride groups and trichloromethyl moiety) makes it a candidate for synthesizing specialty polymers. Copolymerization with vinyl acetate or styrene could yield materials with enhanced flame-retardant properties.
Precursor to Agrochemicals
Selective hydrolysis or ammonolysis of 1,1,4-trichloro-2-butene may generate intermediates for herbicides or insecticides. For example, reaction with ammonia could produce trichloroamine derivatives, which are bioactive against plant pathogens.
Structural Analogs and Comparative Analysis
Compound Name | Molecular Formula | Chlorine Positions | Key Differentiator |
---|---|---|---|
1,1,1,4-Tetrachloro-2-butene | 1,1,1,4 | Additional chlorine at C1; higher reactivity | |
2,3,4-Trichloro-1-butene | 2,3,4 | Chlorine distribution alters electrophilicity | |
1,4-Dichloro-2-butene | 1,4 | Reduced chlorination; lower stability |
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